

6-Bromo-8-methylquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: **6-Bromo-8-methylquinoline**

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Abstract

6-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a versatile heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position offers multiple avenues for synthetic diversification, enabling the creation of novel molecular architectures with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This technical guide provides an in-depth overview of the synthesis, spectroscopic characterization, key reactions, and potential applications of **6-bromo-8-methylquinoline**, complete with detailed experimental protocols and data presented for ease of reference.

Physicochemical and Spectroscopic Data

6-Bromo-8-methylquinoline ($C_{10}H_8BrN$) is a solid at room temperature. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
IUPAC Name	6-bromo-8-methylquinoline	[1]
CAS Number	178396-31-1	[1]
Canonical SMILES	CC1=CC(=CC2=C1N=CC=C2)Br	[1]
InChI Key	RYYKJLRAFMKRSC-UHFFFAOYSA-N	[1]
Physical Form	Solid	
Purity	Typically available at 97% or higher	
Storage	Sealed in a dry environment at room temperature	

Spectroscopic Data

While a complete, experimentally verified dataset for **6-bromo-8-methylquinoline** is not readily available in the cited literature, the following tables provide predicted and comparative spectroscopic data based on the analysis of closely related compounds such as 6-bromoquinoline and 8-methylquinoline.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment	Chemical Shift (δ) [ppm] (Predicted)	Multiplicity
H-2	~8.8 - 8.9	dd
H-3	~7.3 - 7.4	dd
H-4	~8.0 - 8.1	dd
H-5	~7.8 - 7.9	d
H-7	~7.6 - 7.7	d
-CH ₃ (at C8)	~2.7 - 2.8	s

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment	Chemical Shift (δ) [ppm] (Predicted)
C-2	~150
C-3	~121
C-4	~136
C-4a	~147
C-5	~128
C-6	~120 (C-Br)
C-7	~132
C-8	~137 (C-CH ₃)
C-8a	~128
-CH ₃	~18

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹) (Predicted)	Interpretation
3050 - 3100	C-H stretching (aromatic)
2920 - 2980	C-H stretching (methyl)
1600, 1570, 1480	C=C and C=N stretching (quinoline ring)
~1050	C-Br stretching
~880, ~820	C-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

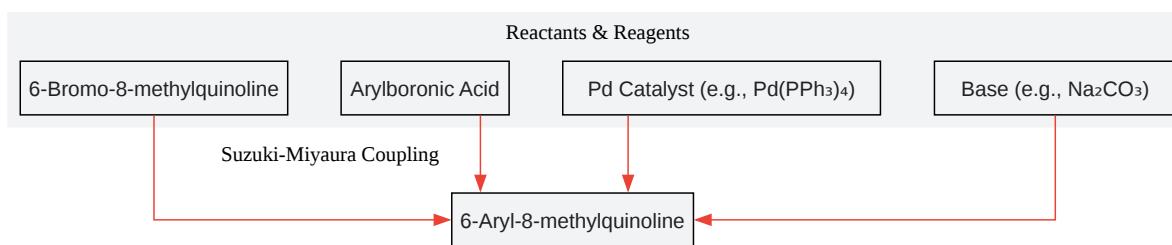
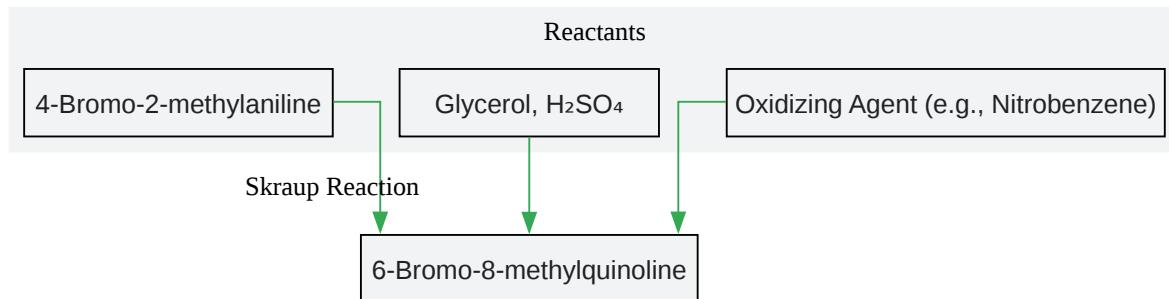
m/z (Predicted)	Interpretation
221/223	[M] ⁺ molecular ion peak with characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br)
206/208	[M-CH ₃] ⁺
142	[M-Br] ⁺

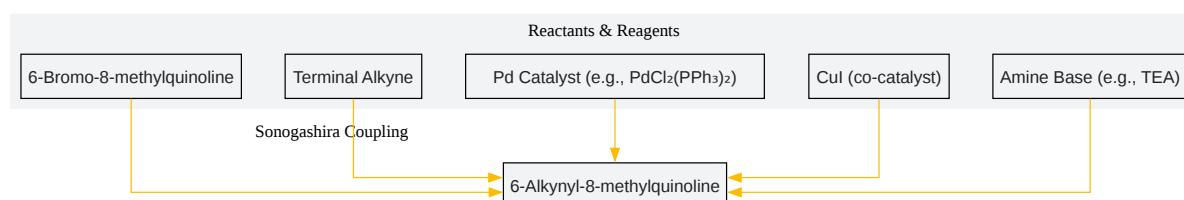
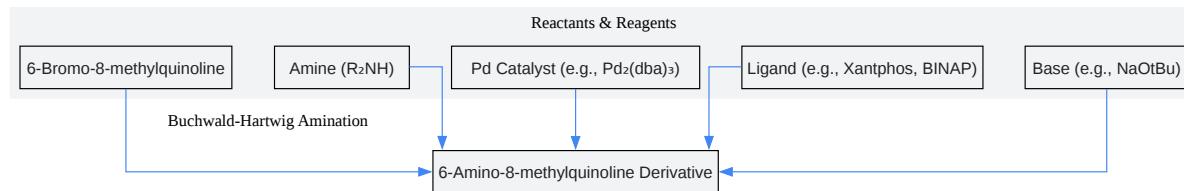
Synthesis of 6-Bromo-8-methylquinoline

The synthesis of **6-bromo-8-methylquinoline** can be achieved through classical quinoline synthesis methodologies, with the Skraup synthesis being a prominent and adaptable route. This method involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis for **6-bromo-8-methylquinoline** would commence from 4-bromo-2-methylaniline.





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